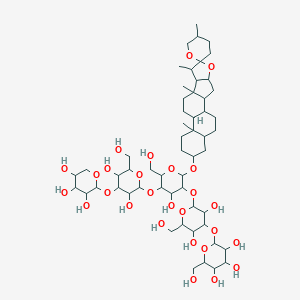
Diurnoside 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diurnoside 1 is a natural compound found in various plants, including the leaves of the tea plant Camellia sinensis. It belongs to the class of flavonoids, which are known for their antioxidant and anti-inflammatory properties. In recent years, Diurnoside 1 has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Diurnoside 1 is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. It has been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. It also has been shown to inhibit the activity of various inflammatory mediators, including cytokines and chemokines.
Biochemische Und Physiologische Effekte
Diurnoside 1 has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation and oxidative stress in cardiovascular disease, and improve cognitive function in neurodegenerative disorders. It also has been shown to have beneficial effects on glucose metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Diurnoside 1 in lab experiments is that it is a natural compound found in various plants, which makes it relatively easy to obtain. It also has low toxicity and is generally well-tolerated in animals and humans. However, one limitation is that it can be difficult to obtain pure Diurnoside 1 due to the complex nature of plant extracts. It also has low bioavailability, meaning that it may not be effective at low doses.
Zukünftige Richtungen
There are several future directions for research on Diurnoside 1. One area of interest is its potential use as a chemopreventive agent in cancer. Another area of interest is its potential use in the treatment of cardiovascular disease, particularly in reducing inflammation and oxidative stress. Additionally, there is interest in its potential use in neurodegenerative disorders, such as Alzheimer's disease, due to its neuroprotective effects. Further research is needed to better understand the mechanism of action of Diurnoside 1 and its potential therapeutic applications.
Synthesemethoden
Diurnoside 1 can be extracted from the leaves of Camellia sinensis using various methods, including solvent extraction, steam distillation, and supercritical fluid extraction. The most common method involves the use of organic solvents, such as methanol or ethanol, to extract the compound from the plant material. The extract is then purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Diurnoside 1 has been studied for its potential therapeutic applications in various fields, including cancer, cardiovascular disease, and neurodegenerative disorders. In cancer research, it has been shown to have anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer. In cardiovascular disease research, it has been shown to have anti-inflammatory and anti-atherosclerotic effects. In neurodegenerative disorder research, it has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
CAS-Nummer |
152574-90-8 |
|---|---|
Produktname |
Diurnoside 1 |
Molekularformel |
C56H92O27 |
Molekulargewicht |
1197.3 g/mol |
IUPAC-Name |
2-[2-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C56H92O27/c1-21-7-12-56(73-19-21)22(2)34-29(83-56)14-27-25-6-5-23-13-24(8-10-54(23,3)26(25)9-11-55(27,34)4)74-53-48(82-52-44(71)47(38(65)32(17-59)77-52)81-50-41(68)39(66)36(63)30(15-57)75-50)42(69)45(33(18-60)78-53)79-51-43(70)46(37(64)31(16-58)76-51)80-49-40(67)35(62)28(61)20-72-49/h21-53,57-71H,5-20H2,1-4H3 |
InChI-Schlüssel |
VCZGGHVFZCTAOO-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1 |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)C)C)C)OC1 |
Synonyme |
(25R)-5alpha-spirostan-3beta-yl-4-O-((2-O-(beta-D-glucopyranosyl)-beta-D-glucopyranosyl)-3-O-(beta-D-xylopyranosyl)-beta-D-glucopyranosyl)-beta-D-galactopyranoside diurnoside 1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



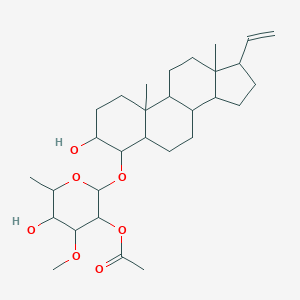
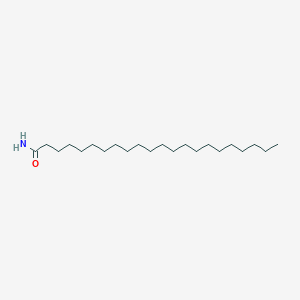
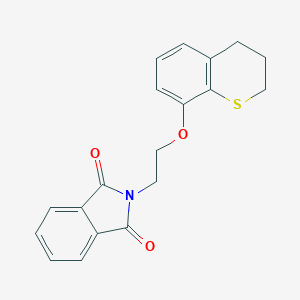


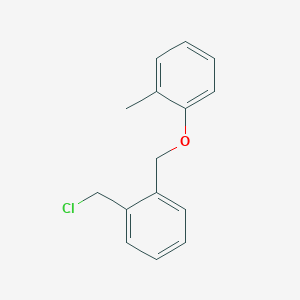
![N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B136417.png)


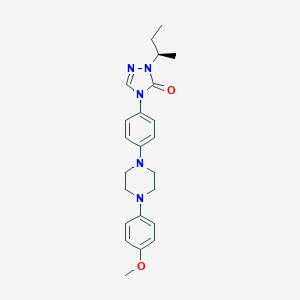
![Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II)](/img/structure/B136425.png)
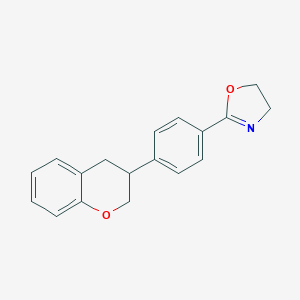

![Tert-butyl 2-[2-hydroxyethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate](/img/structure/B136434.png)